molecular formula C12H12BrF2NO3 B7348556 3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide

3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide

Cat. No. B7348556
M. Wt: 336.13 g/mol
InChI Key: KXWNZSIOOUWJNP-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. It is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide involves the inhibition of a specific protein kinase that is involved in the growth and proliferation of cancer cells. The inhibition of this protein kinase leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have a high degree of selectivity for the target protein kinase, which minimizes off-target effects. It has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for further development as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide in lab experiments include its high degree of selectivity, favorable pharmacokinetic profile, and potential as a therapeutic agent for the treatment of cancer. The limitations include the complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for the research and development of 3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Testing the compound in additional preclinical models to determine its efficacy and safety.
3. Developing new analogs of the compound to improve its potency and selectivity.
4. Investigating the potential of the compound as a therapeutic agent for the treatment of other diseases beyond cancer.
5. Exploring the use of the compound in combination with other small molecule inhibitors to enhance its efficacy.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its high degree of selectivity and favorable pharmacokinetic profile make it a promising candidate for further development. The complex synthesis method and the need for specialized equipment and expertise are limitations that can be overcome with further optimization. The potential future directions for research and development of this compound are vast, and it will be interesting to see how this compound progresses in the future.

Synthesis Methods

The synthesis of 3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process involves the use of various reagents and solvents to produce the desired compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

The potential applications of 3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide in scientific research are vast. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. The compound has also been used to study the mechanism of action of other small molecule inhibitors.

properties

IUPAC Name

3-bromo-2,5-difluoro-N-[(3R,4R)-4-hydroxyoxan-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO3/c13-8-4-6(14)3-7(11(8)15)12(18)16-9-5-19-2-1-10(9)17/h3-4,9-10,17H,1-2,5H2,(H,16,18)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWNZSIOOUWJNP-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)NC(=O)C2=C(C(=CC(=C2)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)NC(=O)C2=C(C(=CC(=C2)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.